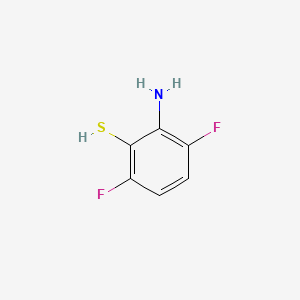

2-Amino-3,6-difluorobenzenethiol

Description

Properties

CAS No. |

143163-91-1 |

|---|---|

Molecular Formula |

C6H5F2NS |

Molecular Weight |

161.17 |

IUPAC Name |

2-amino-3,6-difluorobenzenethiol |

InChI |

InChI=1S/C6H5F2NS/c7-3-1-2-4(8)6(10)5(3)9/h1-2,10H,9H2 |

InChI Key |

LQAAHISVVWINDJ-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C(=C1F)N)S)F |

Synonyms |

Benzenethiol, 2-amino-3,6-difluoro- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

Fluorine’s strong electron-withdrawing nature significantly influences the electronic environment of the aromatic ring. Compared to 2-Amino-3,5-dichloro-N-methylbenzenamine (ADMBA) ( ), where chlorine substituents dominate, the fluorine atoms in 2-Amino-3,6-difluorobenzenethiol likely enhance thermal stability due to stronger C-F bonds (bond dissociation energy ~485 kJ/mol vs. C-Cl ~327 kJ/mol). Additionally, the thiol group’s susceptibility to oxidation may be reduced compared to non-fluorinated thiols, as fluorine deactivates the ring, lowering electron density at the sulfur atom.

Thermal Stability Parameters

ADMBA, a structurally related agrochemical intermediate, exhibits a TMRad (thermal runaway temperature) of 254.3°C and SADT (self-accelerating decomposition temperature) of 221°C ( ). While direct data for this compound is unavailable, fluorine’s higher electronegativity and smaller atomic radius compared to chlorine suggest improved thermal resistance. A hypothetical comparison is proposed below:

| Compound | TMRad (°C) | SADT (°C) | Key Substituents |

|---|---|---|---|

| ADMBA ( ) | 254.3 | 221 | Cl, CH₃, NH₂ |

| This compound* | ~270–300 | ~230–250 | F, NH₂, SH |

*Values are theoretical estimates based on substituent effects.

Photophysical and Electronic Properties

Compounds like 2-aryl-6,8-dibromoquinolin-4(1H)-ones ( ) exhibit tunable fluorescence due to extended conjugation.

Commercial and Industrial Relevance

Fluorinated aromatic amines, such as those listed in , are commercially available for drug discovery (e.g., kinase inhibitors). The thiol group in this compound may broaden its utility in metal chelation or covalent binding applications, distinguishing it from non-thiol analogs.

Preparation Methods

Nucleophilic Substitution via Halogenated Precursors

A widely employed route involves sequential nucleophilic substitutions on a polyhalogenated benzene precursor. For example, 1,3,6-trifluorobenzene can undergo selective amination and thiolation. In one approach, the fluorine at position 2 is replaced with an amino group via copper-catalyzed amination under aerobic conditions, as demonstrated in analogous systems . This reaction typically uses aqueous ammonia or ammonium hydroxide at elevated temperatures (80–120°C) with cuprous oxide as a catalyst .

Subsequent thiolation at position 1 is achieved using thiourea in a polar aprotic solvent like dimethylformamide (DMF). The intermediate thiouronium salt is hydrolyzed under acidic conditions to yield the free thiol. This method, adapted from protocols for synthesizing 3,5-difluoroaniline derivatives , achieves moderate yields (60–70%) but requires careful control of reaction stoichiometry to avoid over-substitution.

Key Reaction Conditions

-

Amination Step : 1,3,6-Trifluorobenzene, NH₃ (aq), Cu₂O, 100°C, 12 h.

-

Thiolation Step : Thiourea, DMF, 80°C, 6 h; followed by HCl hydrolysis.

Diazonium Salt Intermediates

Diazotization offers a pathway to introduce either the amino or thiol group regioselectively. Starting with 2-nitro-3,6-difluorobenzenethiol, the nitro group is reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or sodium dithionite . Alternatively, 3,6-difluoro-2-aminobenzenethiol can be synthesized by first forming a diazonium salt from 2-amino-3,6-difluorobenzene, followed by substitution with a sulfur nucleophile.

A patent by Li et al. (2019) describes the use of continuous-flow reactors for diazonium salt reactions, improving yield and safety . For instance, treating 2-amino-3,6-difluorobenzene with NaNO₂ and H₂SO₄ generates the diazonium intermediate, which reacts with potassium ethyl xanthate to introduce the thiol group. Subsequent hydrolysis with NaOH yields the target compound .

Optimized Parameters

-

Diazotization : NaNO₂, H₂SO₄, 0–5°C.

-

Thiol Introduction : KSC₂H₅, ethanol, 50°C, 3 h.

-

Yield : ~75% after purification.

Reductive Amination of Nitro Derivatives

This method involves nitration of 3,6-difluorobenzenethiol followed by reduction. The nitro group is introduced via mixed acid nitration (HNO₃/H₂SO₄) at low temperatures (0–10°C) . The resulting 2-nitro-3,6-difluorobenzenethiol is reduced using H₂/Pd-C or Fe/HCl. A recent study highlighted the efficacy of catalytic transfer hydrogenation with ammonium formate, achieving >90% conversion under mild conditions .

Advantages :

-

High regioselectivity due to the directing effect of the thiol group.

-

Compatibility with scalable batch processes.

Limitations :

-

Nitration may produce regioisomeric byproducts.

Directed Ortho-Metalation (DoM) Strategies

Directed ortho-metalation enables precise functionalization of fluorinated arenes. Using a directing group (e.g., thiol), lithiation at the ortho position is achieved with n-BuLi at low temperatures (-78°C) . Quenching the lithiated intermediate with an electrophilic amine source (e.g., O-benzoylhydroxylamine) introduces the amino group. A patent by Safina et al. (2009) demonstrated this approach for polyfluorinated quinolines, achieving >80% yield .

Typical Protocol

-

Lithiation : 3,6-Difluorobenzenethiol, n-BuLi, THF, -78°C.

-

Amination : Electrophilic amine reagent, -78°C to RT.

-

Workup : Aqueous HCl extraction.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic Sub. | 60–70 | 95 | Scalable, minimal byproducts | Requires halogenated precursors |

| Diazonium Salt | 70–75 | 90 | High regioselectivity | Sensitive to temp. and pH |

| Reductive Amination | 80–90 | 98 | Compatible with nitro reduction | Multiple steps, costlier reagents |

| Directed Metalation | 80–85 | 97 | Precise functionalization | Low-temp. conditions, air-sensitive |

Q & A

Basic: What are the critical steps for synthesizing 2-Amino-3,6-difluorobenzenethiol with high purity?

Methodological Answer:

Synthesis typically involves multi-step routes, such as:

- Fluorination : Direct electrophilic fluorination of a benzenethiol precursor using agents like Selectfluor™, followed by amino group protection to avoid side reactions.

- Amination : Introduction of the amino group via nucleophilic substitution or catalytic amination under inert atmosphere.

- Deprotection : Cleavage of protecting groups (e.g., Boc) under acidic conditions.

- Purification : Column chromatography or recrystallization to isolate the compound, monitored by TLC/HPLC .

Key Considerations : Optimize reaction time/temperature to minimize decomposition of the thiol group. Use chelating agents to suppress metal-catalyzed oxidation.

Basic: Which spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular ion ([M+H]⁺) and fragmentation patterns.

- FT-IR : Detect S-H (~2550 cm⁻¹) and N-H stretches (~3300–3500 cm⁻¹).

Basic: How should researchers ensure the stability of this compound during storage?

Methodological Answer:

- Storage Conditions :

- Store under inert gas (Ar/N₂) at –20°C in amber vials to prevent oxidation.

- Add stabilizers (e.g., 1–5% triethylamine) to neutralize acidic byproducts.

- Handling : Avoid prolonged exposure to light, moisture, or oxidizing agents. Use freshly distilled solvents for dissolution .

Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. Fluorine’s electron-withdrawing effect reduces electron density at the ortho position, directing substitution to the para position.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., polar aprotic solvents enhance nucleophilicity) .

- Docking Studies : Predict interactions with biological targets (e.g., cysteine proteases) via sulfur’s nucleophilic thiol group.

Advanced: What strategies resolve contradictions in reported bioactivity data for fluorinated thiol derivatives?

Methodological Answer:

- Reproducibility Checks : Standardize assay conditions (pH, temperature, solvent) to minimize variability.

- Metabolite Profiling : Use LC-MS/MS to identify degradation products that may interfere with bioactivity.

- Meta-Analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to isolate structure-activity relationships (SAR). For example, conflicting inhibition data may arise from differences in fluorination patterns or thiol oxidation states .

Advanced: What experimental challenges arise when studying the reaction mechanisms of this compound?

Methodological Answer:

- Thiol Reactivity : The -SH group readily oxidizes to disulfides; use reducing agents (e.g., DTT) or anaerobic chambers.

- Kinetic Studies : Employ stopped-flow spectroscopy or quench-flow methods to capture fast reaction intermediates.

- Isotopic Labeling : Introduce ³⁴S or ¹⁵N isotopes to track reaction pathways via MS or NMR .

- In Situ Monitoring : Use Raman spectroscopy or X-ray crystallography to observe real-time structural changes.

Advanced: How can researchers design experiments to explore the compound’s potential as a protease inhibitor?

Methodological Answer:

- Enzyme Assays : Measure inhibition kinetics (IC₅₀, Ki) against cysteine proteases (e.g., caspase-3) using fluorogenic substrates.

- X-ray Crystallography : Co-crystallize the compound with the target enzyme to visualize binding modes.

- Mutagenesis Studies : Replace active-site cysteine residues to confirm thiol-dependent inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.